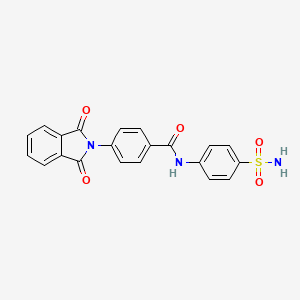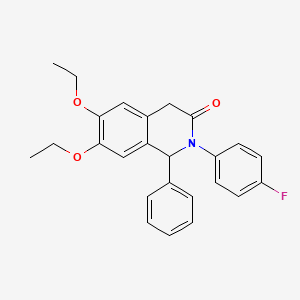![molecular formula C21H22N2O2S2 B11600387 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol](/img/structure/B11600387.png)
2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring is introduced via a cyclization reaction involving a suitable dithiol and the quinoline derivative.
Ethoxy and Methyl Substitutions: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Final Assembly: The final compound is assembled through a condensation reaction between the quinoline-dithiolo intermediate and 5-methylphenol under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of the dithioloquinoline system. It can serve as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Biologically, derivatives of this compound have shown potential as kinase inhibitors, which are crucial in regulating various cellular processes. This makes them candidates for anti-cancer drug development .
Medicine
In medicine, the compound’s derivatives are being explored for their anti-inflammatory and antimicrobial properties. Their ability to inhibit specific enzymes and pathways makes them promising therapeutic agents.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The dithioloquinoline system can bind to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects, such as the suppression of tumor growth in cancer treatment.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Similar structure but lacks the ethoxy and methylphenol groups.
8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group and the 5-methylphenol moiety in 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol provides unique electronic and steric properties. These modifications can enhance its binding affinity to molecular targets and improve its overall bioactivity compared to similar compounds.
特性
分子式 |
C21H22N2O2S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-5-methylphenol |
InChI |
InChI=1S/C21H22N2O2S2/c1-5-25-13-7-9-15-14(11-13)18-19(21(3,4)23-15)26-27-20(18)22-16-8-6-12(2)10-17(16)24/h6-11,23-24H,5H2,1-4H3 |
InChIキー |
OYSDPVJJYOUFDN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)C)O)SS3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11600306.png)
![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600309.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11600322.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)



![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![(5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione](/img/structure/B11600347.png)
![1-[(3-methylbutyl)sulfanyl]-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11600348.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600359.png)
![2-methoxyethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600368.png)
![1-C-[6-oxo-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl]pentitol](/img/structure/B11600379.png)
